Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (1-Aza-12-Crown-4)
Technical Monograph: 1,4,7-Trioxa-10-azacyclododecane (1-Aza-12-Crown-4)
Executive Summary
1,4,7-Trioxa-10-azacyclododecane (commonly 1-aza-12-crown-4 ) is a pivotal macrocyclic building block in the development of lithium-selective sensors, phase-transfer catalysts, and targeted drug delivery systems.[1] Unlike its all-oxygen analog (12-crown-4), the introduction of a single nitrogen donor atom confers pH-switchability and provides a versatile handle for covalent functionalization without disrupting the macrocyclic cavity's geometry.
This guide synthesizes the physicochemical profile, synthetic pathways, and thermodynamic binding properties of 1-aza-12-crown-4, designed to support researchers in optimizing host-guest protocols.
Physicochemical Profile
The following data represents the baseline standard for high-purity research-grade material.
| Property | Specification | Notes |
| IUPAC Name | 1,4,7-Trioxa-10-azacyclododecane | |
| Common Name | 1-Aza-12-crown-4 | |
| CAS Number | 41775-76-2 | Primary identifier |
| Molecular Formula | C₈H₁₇NO₃ | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to pale yellow crystalline powder | Hygroscopic |
| Melting Point | 54 – 58 °C | Sharp melting range indicates high purity |
| Boiling Point | 58 – 62 °C @ 0.005 mmHg | Requires high vacuum for distillation |
| Solubility | Miscible in H₂O, MeOH, CH₂Cl₂ | Lipophilic enough for membrane transport |
| pKa (Conjugate Acid) | ~10.5 | Secondary amine is basic |
| Storage | Inert gas (Ar/N₂), Desiccated | Amine is sensitive to CO₂ (carbamate formation) |
Synthetic Architecture: The Richman-Atkins Pathway
For researchers requiring custom derivatives, the Richman-Atkins cyclization remains the most robust synthetic route. Unlike high-dilution Williamson ether synthesis which often yields polymers, Richman-Atkins utilizes tosyl-amide activation to drive the entropic cyclization.
Mechanistic Workflow
The synthesis relies on the reaction between a disodium salt of a bis-sulfonamide and a bis-electrophile (ditosylate or dihalide).
Figure 1: The Richman-Atkins cyclization strategy for aza-crown ether synthesis. The critical step is the high-dilution cyclization in polar aprotic solvent (DMF) to favor intramolecular ring closure over intermolecular polymerization.
Thermodynamics & Host-Guest Chemistry
The utility of 1-aza-12-crown-4 is defined by its cavity size (approximately 1.2 – 1.5 Å) and the hard/soft acid-base (HSAB) character of its donors.
Cation Selectivity (The Lithium Trap)
While 12-crown-4 is the classic "Lithium Ionophore V," the aza-variant maintains this high selectivity for Li⁺ (0.76 Å radius) while discriminating against larger alkali metals like Na⁺ (1.02 Å) and K⁺ (1.38 Å).
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Binding Constant (log K): Typically 3.0 – 4.5 in acetonitrile for Li⁺.
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Selectivity Mechanism: The rigid 12-membered ring creates a pre-organized cavity that perfectly matches the coordination sphere of Lithium. The nitrogen atom, being a softer donor than oxygen, slightly reduces affinity for hard alkali metals but increases affinity for transition metals (e.g., Ag⁺, Cu²⁺), allowing for "tunable" selectivity based on N-functionalization.
The "Lariat Ether" Effect
The secondary amine (N-H) is the defining feature for application scientists. By alkylating this position with a side arm containing an additional donor group (e.g., a methoxyethyl group), you create a "Lariat Ether."
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Impact: This side arm acts as a pivot, enveloping the bound cation in a 3D pseudo-cryptand structure. This dramatically increases the stability constant (K_assoc) and slows the dissociation kinetics, essential for stable isotope chelation.
Applications in Sensing & Drug Development[5]
Fluorescent Lithium Sensors (PET Mechanism)
A primary application is the design of ratiometric fluorescent sensors for monitoring serum lithium levels (therapeutic range 0.6–1.2 mM).
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Design: A fluorophore (e.g., anthracene or naphthalene) is attached to the nitrogen.
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Mechanism: In the unbound state, the nitrogen lone pair quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon Li⁺ binding, the lone pair is engaged in coordination, PET is blocked, and fluorescence is restored ("Turn-On" response).
Figure 2: Photoinduced Electron Transfer (PET) mechanism for Li+ sensing using N-functionalized aza-12-crown-4.
Membrane Separation Technologies
Recent studies have utilized 1-aza-12-crown-4 functionalized polymers to create ion-selective membranes. These membranes exhibit high Li⁺/Na⁺ permeability selectivity, critical for lithium extraction from brine sources where sodium is the major contaminant.
Validated Experimental Protocol: NMR Titration for Binding Constant Determination
Objective: Determine the association constant (
Materials
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Host: 1-Aza-12-crown-4 (dried under vacuum over P₂O₅).
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Guest: LiClO₄ (Lithium Perchlorate) or LiCl (anhydrous).
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Solvent: Deuterated Acetonitrile (CD₃CN) or Methanol-d4 (use aprotic solvents for higher binding constants).
Workflow
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Stock Preparation:
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Prepare a 10 mM solution of Host in CD₃CN (0.6 mL in NMR tube).
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Prepare a 100 mM solution of Guest (Li⁺) in the same stock solution of Host (this ensures [Host] remains constant during titration).
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Titration:
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Record the initial spectrum of the pure Host.
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Sequentially add aliquots (e.g., 5-10 µL) of the Guest stock to the NMR tube.
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After each addition, shake vigorously and equilibrate for 2 mins. Record ¹H NMR.
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Data Analysis:
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Track the chemical shift (
) of the methylene protons adjacent to the nitrogen (typically ~2.6 - 2.8 ppm). -
These protons will shift downfield upon Li⁺ binding due to the withdrawal of electron density.
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Self-Validation Check: Plot
vs. [Guest]/[Host]. A clean 1:1 binding isotherm confirms the stoichiometry. If the curve is sigmoidal or irregular, suspect sandwich complex formation (2:1) or impurities.
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References
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Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews.
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Izatt, R. M., et al. (1996). "Thermodynamics of Lithium-Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions." Journal of Chemical & Engineering Data.
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Bencini, A., et al. (1992). "Aza-crown macrocycles: synthesis and molecular recognition." Accounts of Chemical Research.
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PubChem. (2024).[3] "1,4,7-Trioxa-10-azacyclododecane Compound Summary." National Library of Medicine.
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Zhang, Y., et al. (2022).[2] "Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives."[4] RSC Advances.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05746H [pubs.rsc.org]
- 3. 1,4,7-Trioxa-10-azacyclododecane | C8H17NO3 | CID 545817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
